![molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1](/img/structure/B14313448.png)
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C24H29NO3 .
- The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
- TMTM exhibits interesting pharmacological properties and has been studied for various applications.
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
- The resulting intermediate undergoes cyclization with piperidine to form TMTM.
- Reaction Conditions :
- Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
- Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
- Industrial Production :
- TMTM is not produced on an industrial scale due to its specialized applications.
Analyse Chemischer Reaktionen
- Reactions :
- Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
- Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
- Major Products :
- Oxidation may yield aldehydes, ketones, or carboxylic acids.
- Reduction could produce secondary amines.
- Substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
- Chemistry : TMTM serves as a building block for designing novel organic molecules.
- Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
- Medicine : TMTM derivatives may have applications in drug discovery.
- Industry : Limited industrial use, but its structural motifs inspire new compounds.
Wirkmechanismus
- TMTM’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
- Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
- Uniqueness of TMTM :
- TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
- Its unique combination of functional groups contributes to its diverse properties.
Eigenschaften
CAS-Nummer |
112767-12-1 |
|---|---|
Molekularformel |
C28H31NO3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3 |
InChI-Schlüssel |
WNHZBCCFSHNTLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
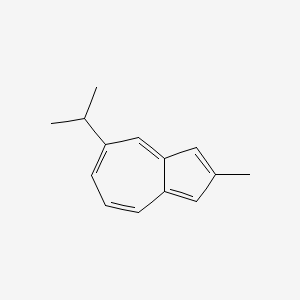
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
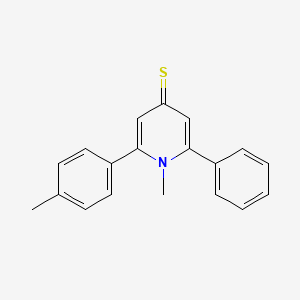

![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)

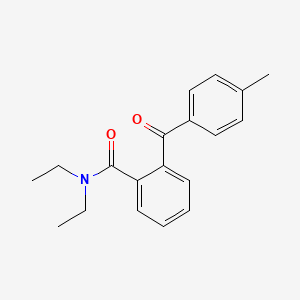
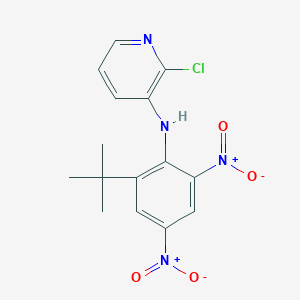
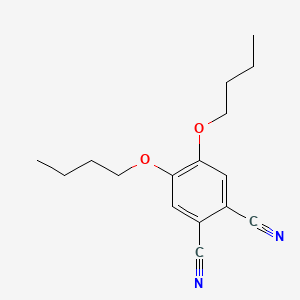
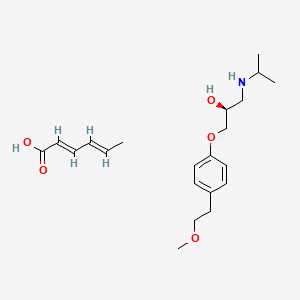
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
